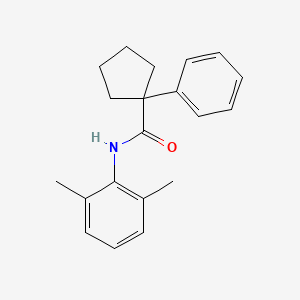

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide” is a complex organic compound. It likely contains an amide functional group, given the “carboxamide” in its name, and multiple aromatic rings given the “phenyl” groups .

Synthesis Analysis

While specific synthesis methods for “N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide” were not found, related compounds such as Lidocaine are synthesized through a two-part process involving Amide Formation and Preparation of Lidocaine . Another method involves the reaction of 2,6-dimethylaniline with organic solvents and acid-binding agents .

Applications De Recherche Scientifique

- Researchers have characterized the vibrational spectra of N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide using FT-IR (4000–600 cm⁻¹) and FT-Raman (4000–100 cm⁻¹) techniques . These studies provide insights into its molecular structure, energy levels, and vibrational modes.

- DFT calculations with B3LYP/3-21G and B3LYP/cc-pVDZ basis sets have been employed to determine energy, geometry, and vibrational modes (stretching, bending, and torsion) of the compound . These theoretical insights aid in understanding its behavior.

- Density functional theory has also been used to calculate thermodynamic parameters (heat capacity, entropy, and enthalpy) and NLO properties of N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide . These properties are crucial for potential applications in materials science and photonics.

- Researchers investigated the binding affinity of this compound against various proteins, including SARS-CoV-2, which affects the human immune system . Molecular docking studies provide insights into potential therapeutic interactions.

- Carbon and proton NMR studies have identified chemical shifts, aiding in the compound’s structural characterization .

- Non-covalent interactions and local reactivity sites have been analyzed using reduced density gradient and Fukui functions, respectively . These insights contribute to understanding its chemical reactivity.

Vibrational Spectroscopy and Theoretical Studies

Density Functional Theory (DFT) Calculations

Thermodynamic Properties and Nonlinear Optical (NLO) Properties

Molecular Docking Studies

Carbon and Proton NMR Spectroscopy

Local Reactivity and Fukui Functions

Mécanisme D'action

Target of Action

Similar compounds such as tocainide, an orally active class 1b antiarrhythmic agent, interfere with cardiac sodium channels .

Mode of Action

Tocainide, a similar compound, acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation . It binds preferentially to the inactive state of the sodium channels .

Biochemical Pathways

It’s worth noting that similar compounds like tocainide have been found to affect the sodium ion conductance pathways, thereby decreasing the excitability of myocardial cells .

Pharmacokinetics

It was found that LY201116 was well absorbed (approximately 94%) from the gastrointestinal tract following oral administration . The major route of metabolism was N-acetylation to form 4-(acetylamino)-N-(2,6-dimethylphenyl)benzamide (ADMP), and subsequent hydroxylation to form 4-(acetylamino)-N-(2-hydroxymethyl-6-methylphenyl)benzamide (HADMP) .

Result of Action

Similar compounds like tocainide have been found to decrease sodium and potassium conductance, thereby decreasing the excitability of myocardial cells .

Propriétés

IUPAC Name |

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO/c1-15-9-8-10-16(2)18(15)21-19(22)20(13-6-7-14-20)17-11-4-3-5-12-17/h3-5,8-12H,6-7,13-14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNZCLKGGGWZCMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dimethylphenyl)-1-phenylcyclopentane-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-bis(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2768518.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-(dimethylamino)but-2-yn-1-yl)acrylamide](/img/structure/B2768522.png)

![Benzo[d][1,3]dioxol-5-yl(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2768523.png)

![butyl 2-(((4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2768527.png)

![N-(cyanomethyl)-N-(3,5-dimethylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2768531.png)

![1-tert-butyl-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2768533.png)

![N-(tert-butyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2768535.png)

![2,6-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2768536.png)

![4-[6-Methyl-2-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2768537.png)

![N-(2-chlorobenzyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2768539.png)

![1-hexyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2768541.png)